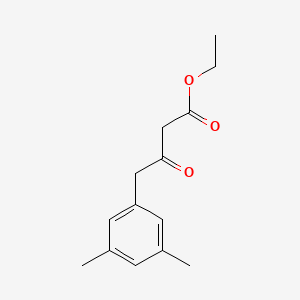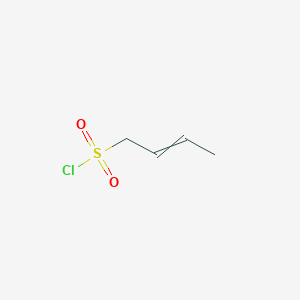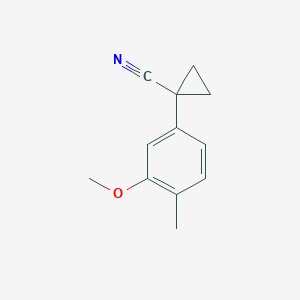
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups, a keto group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester typically involves the esterification of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets. The keto and ester functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring’s substitution pattern can also affect its binding affinity and specificity towards different targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid: The parent acid of the ester.
3,5-Dimethylphenylacetic acid: A structurally related compound with similar reactivity.
3,5-Dimethylbenzaldehyde: Another related compound with a different functional group.
Uniqueness
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a keto group and an ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 4-(3,5-dimethylphenyl)-3-oxobutanoate |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)8-12-6-10(2)5-11(3)7-12/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
HPZYGPRGDUEQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)

